肉桂溴

描述

Cinnamyl bromide is a chemical compound that has been extensively studied due to its versatile applications in organic synthesis. It serves as a key intermediate in the preparation of various functionalized molecules, including optically active compounds, beta-cyclodextrin derivatives, and aromatic compounds with potential biological activities.

Synthesis Analysis

The synthesis of cinnamyl bromide-based compounds has been explored through various catalytic methods. For instance, a chiral phosphine oxide-Sc(OTf)3 complex has been used to catalyze the bromoaminocyclization of (E)-cinnamyl tosylcarbamates, yielding aryl 5-bromo-1,3-oxazinan-2-ones with high yield and enantioselectivity . Additionally, cinnamyl bromide has been reacted with beta-cyclodextrin to form 3(I)-O-cinnamyl derivatives, demonstrating a new method for the preparation of beta-cyclodextrin derivatives with high regioselectivity .

Molecular Structure Analysis

The molecular structure of cinnamyl bromide and its derivatives has been elucidated using various analytical techniques, including 2D NMR. These studies have helped in determining the substitution patterns in singly modified cyclodextrins, which is crucial for understanding the reactivity and potential applications of these compounds .

Chemical Reactions Analysis

Cinnamyl bromide undergoes various chemical reactions, including electrochemical reduction, which has been studied using cyclic voltammetry and controlled-potential electrolysis. The reduction process involves cleavage of the carbon-bromine bond and can lead to the formation of radical intermediates or cinnamyl anions depending on the applied potential . Moreover, cinnamyl bromide has been used in copper-catalyzed allylic alkylation reactions with Grignard reagents, resulting in branched products with excellent regio- and enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamyl bromide derivatives have been investigated in various studies. For example, the electrochemical properties of cinnamyl bromide have been characterized in acetonitrile, revealing insights into the reduction mechanisms and the formation of various products . The kinetics of the synthesis of cinnamyl acetate from cinnamyl bromide has also been studied, providing information on the reaction conditions that affect the rate and selectivity of the process .

科学研究应用

环糊精衍生物合成

肉桂溴已用于制备环糊精衍生物。使用肉桂溴开发了一种合成 3(I)-O-取代的 β-环糊精衍生物的方法,显示出显着的区域选择性和进一步转化为各种基团的潜力(Jindřich & Tišlerová, 2005)。

电化学还原研究

已经详细研究了肉桂溴的电化学行为,揭示了其还原机理以及自由基中间体和肉桂负离子的形成。这项研究突出了肉桂溴通过电化学反应生成各种化合物的潜力(Brown, Dean, Lopez, & Ji, 2009)。

相转移催化合成

肉桂溴用于相转移催化合成肉桂酸乙酯。探索了影响反应的因素,例如催化剂类型和反应条件,显示了其在该合成方法中的有效性(Devulapelli & Weng, 2009)。

溴自由基催化

已经报道了一种使用肉桂溴的溴自由基催化体系,用于高效的 [3 + 2] 环加成反应。该体系提供了一种温和、安全且用户友好的方法来合成各种化合物,展示了肉桂溴在催化中的多功能性(Chen, Chrisman, & Miyake, 2020)。

多组分偶联反应

已经研究了肉桂溴在多组分偶联反应中的反应性,为结构多样的化合物提供了有效的途径。这项研究突出了肉桂溴在有机合成中作为多功能反应物的作用(Zhang et al., 2019)。

表面活性剂聚集体研究

研究了肉桂溴对表面活性剂聚集体的胶束生长的影响,显示了其对产物的物理和化学性质的影响。这项研究提供了有关香料分子与表面活性剂聚集体相互作用的见解,这是产品配方的关键方面(Gong et al., 2022)。

烯丙基铟物质形成

肉桂溴与铟 (0) 的反应导致烯丙基铟物质的形成。这一发现对于有机金属化学领域非常重要,它提供了对肉桂溴在该领域的反应性和潜在应用的见解(Yasuda, Haga, & Baba, 2009)。

安全和危害

Cinnamyl bromide is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Cinnamyl bromide .

作用机制

Target of Action

Cinnamyl bromide, a derivative of cinnamyl alcohol, is primarily involved in the biosynthesis of monolignols . The primary targets of cinnamyl bromide are enzymes involved in the biosynthesis of monolignols, such as carboxylic acid reductase (CAR) and cinnamyl alcohol dehydrogenase (CAD2) .

Mode of Action

Cinnamyl bromide interacts with its targets, CAR and CAD2, to facilitate the reduction of ferulic acid to coniferyl alcohol . This interaction is part of a larger enzymatic cascade that results in the production of diverse (hydroxy)cinnamyl alcohols .

Biochemical Pathways

Cinnamyl bromide is involved in the biosynthesis of monolignols, which are key components of lignin, a complex organic polymer that provides structural support to plant cell walls . The CAR pathway is utilized for the biosynthesis of diverse (hydroxy)cinnamyl alcohols, such as p-coumaryl alcohol, caffeyl alcohol, cinnamyl alcohol, and sinapyl alcohol, from their corresponding (hydroxy)cinnamic acid precursors .

Pharmacokinetics

It is known that cinnamyl alcohol, from which cinnamyl bromide is derived, is 66% absorbed through the skin and rapidly absorbed from the gut .

Result of Action

The result of cinnamyl bromide’s action is the production of diverse (hydroxy)cinnamyl alcohols and allylphenols . These compounds have various pharmacological effects, including anti-inflammatory, antioxidant, antitumor, blood glucose-lowering, and lipid-lowering functions .

Action Environment

The action of cinnamyl bromide is influenced by environmental factors such as temperature and pH . For instance, the reaction involving cinnamyl bromide is mildly exothermic, and the temperature rises to 50-60°C during the addition of cinnamyl alcohol . Furthermore, the reactions mediated by the neighboring enzymes CAR and CAD2 require different pH environments, indicating that compartmentalization is probably needed for these enzymes to function properly in vivo .

属性

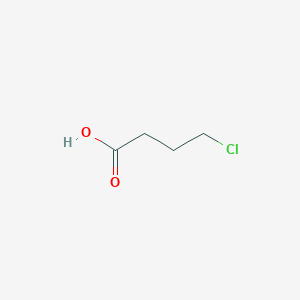

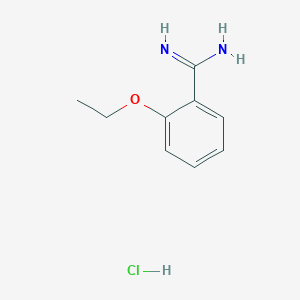

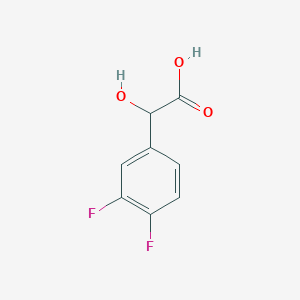

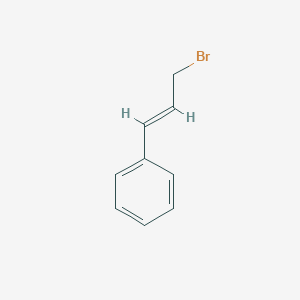

IUPAC Name |

[(E)-3-bromoprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUROFEVDCUGKHD-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamyl bromide | |

CAS RN |

4392-24-9 | |

| Record name | Cinnamyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4392-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cinnamyl bromide?

A1: Cinnamyl bromide has the molecular formula C9H9Br and a molecular weight of 197.06 g/mol.

Q2: Is there any spectroscopic data available for cinnamyl bromide?

A2: While the provided abstracts do not delve into detailed spectroscopic data, cinnamyl bromide can be characterized using techniques like NMR spectroscopy (1H NMR and 13C NMR) and IR spectroscopy. These techniques would provide information on the structure and bonding within the molecule.

Q3: Can cinnamyl bromide be used in reactions other than those forming lactones?

A4: Yes, cinnamyl bromide is a versatile reagent in organic synthesis. For instance, it participates in reactions with N-sulfonylimines to generate β-phenylvinylaziridines in the presence of a dimethyl sulfide catalyst and potassium carbonate. [] It can also be used in the synthesis of thieno-fused heterocycles via intramolecular heteroannulation reactions. [] Additionally, it serves as a precursor in the synthesis of quinazolin-4(3H)-ones via a copper(I) bromide catalyzed domino reaction. []

Q4: How does the structure of cinnamyl bromide influence its reactivity in indium-mediated reactions?

A5: Cinnamyl bromide, due to its (E)-configuration, exhibits a strong geometric bias when reacting with α-(tert-butyldimethylsiloxy) and α-(benzyloxy) aldehydes in indium-mediated reactions. This results in the preferential formation of the 3,4-anti;4,5-anti diastereomer. []

Q5: Can cinnamyl bromide be used in multicomponent reactions?

A6: Yes, cinnamyl bromide participates in a novel three-component coupling reaction involving arynes and carbon dioxide. This reaction, catalyzed by cesium fluoride, leads to the formation of ortho-brominated aryl esters, showcasing its utility in multicomponent reactions. Interestingly, cinnamyl bromide acts as a nucleophile in this reaction, contrasting its typical electrophilic behavior. []

Q6: What is the role of cinnamyl bromide in bromine radical catalysis?

A7: Cinnamyl bromide acts as a precatalyst in a bromine radical catalysis system. Upon photosensitization with 4CzIPN, it undergoes triplet-state β-fragmentation, generating bromine radicals in a controlled manner. This process enables efficient [3 + 2] cycloaddition reactions between vinyl- and ethynylcyclopropanes with various alkenes. []

Q7: How do structural modifications of cinnamyl bromide affect its nematicidal activity?

A8: Research indicates that the nematicidal activity of cinnamyl bromide and its derivatives against Bursaphelenchus xylophilus is influenced by the type of functional groups, saturation level, and carbon skeleton. For example, trans-cinnamaldehyde exhibits higher nematicidal activity than cinnamyl bromide. The presence of methoxy substituents on the aromatic ring also influences activity, with 4-methoxycinnamonitrile showing potent nematicidal properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。